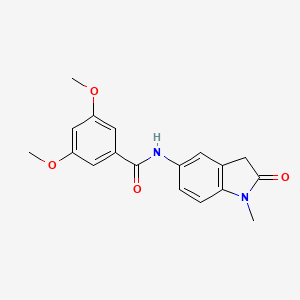

3,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide” is a chemical compound that belongs to the class of isoindolinones . Isoindolinones are important heterocyclic compounds found in a variety of natural products and synthetic biologically active compounds . The isoindolinone core is composed of a γ-lactam fused with the benzene ring .

Synthesis Analysis

The synthesis of 3,3-disubstituted isoindolinones, such as “this compound”, can be achieved by means of the Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . Good isolated yields were obtained under mild reaction conditions .Aplicaciones Científicas De Investigación

Metal Template Reactions

Research by Black, Rothnie, and Wong (1984) explored macrocyclic metal complexes derived from related oxoindole compounds, showcasing applications in coordination chemistry and potential implications for the development of novel metallopharmaceuticals or catalytic systems (Black, Rothnie, & Wong, 1984).

Anticancer and Antioxidant Activities

A study by Gudipati, Anreddy, and Manda (2011) synthesized novel derivatives of oxoindolin and evaluated their anticancer and antioxidant activities. The research highlights the therapeutic potential of such compounds in treating various cancers and their role in oxidative stress management (Gudipati, Anreddy, & Manda, 2011).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem, Al-Hussain, and Zaki (2020) discussed the synthesis of novel heterocyclic compounds derived from benzodifuranyl and their evaluation as anti-inflammatory and analgesic agents. This research indicates the potential of related benzamide compounds in developing new treatments for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antidopaminergic Properties

Högberg, de Paulis, Johansson, Kumar, Hall, and Ogren (1990) synthesized compounds related to "3,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide" and studied their antidopaminergic properties. This research contributes to the understanding of atypical antipsychotic drugs and their potential side effects (Högberg et al., 1990).

Novel Sigma-2 Receptor Probe

Xu, Tu, Jones, Vangveravong, Wheeler, and Mach (2005) developed novel benzamide analogues as sigma-2 receptor probes. This study is crucial for understanding the role of sigma-2 receptors in various physiological and pathological processes, potentially leading to new diagnostic and therapeutic tools (Xu et al., 2005).

Antibacterial and Antifungal Activities

Patel and Dhameliya (2010) investigated the synthesis and biological activity of compounds involving oxoindolin and demonstrated significant antibacterial and antifungal activities. This research opens avenues for the development of new antimicrobial agents (Patel & Dhameliya, 2010).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the biological activities mentioned above . The specific changes resulting from these interactions would depend on the exact nature of the target and the context in which the compound is acting.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions would likely vary depending on the specific pathway and biological context.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that the effects would be diverse and context-dependent .

Propiedades

IUPAC Name |

3,5-dimethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-20-16-5-4-13(6-11(16)9-17(20)21)19-18(22)12-7-14(23-2)10-15(8-12)24-3/h4-8,10H,9H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTGZCYCKVIBJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-(3-methoxybenzyl)amine](/img/structure/B2959865.png)

![N-(4-acetylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2959872.png)

![4-Chloro-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2959873.png)

![2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide](/img/structure/B2959880.png)

![3-[(Benzenesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B2959882.png)

![2-(4-fluorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2959883.png)

![N-[2-(2-Methylphenoxy)propyl]prop-2-enamide](/img/structure/B2959884.png)